N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N'-cyclohexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c23-19(20(24)22-15-8-3-1-4-9-15)21-14-18(17-12-7-13-27-17)28(25,26)16-10-5-2-6-11-16/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHORWBUKHRTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide, also known as G856-4323, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzenesulfonyl group and a thiophene moiety, which are known to contribute to its biological properties.
Preliminary studies suggest that compounds similar to this compound may exert their effects by interacting with specific protein targets. For instance, research on thiophen derivatives indicates that they can inhibit enzyme activities by binding to hydrophobic patches on proteins, leading to conformational changes that affect enzymatic function .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies indicate that it possesses antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values for some related compounds have been reported as follows:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| G856-4323 | Staphylococcus aureus | 20-40 |
| G856-4323 | Escherichia coli | 40-70 |
| Ceftriaxone (control) | Staphylococcus aureus | 4 |
| Ceftriaxone (control) | Escherichia coli | 0.1 |
These results suggest that while G856-4323 exhibits antibacterial activity, it is less potent than ceftriaxone, a widely used antibiotic .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of G856-4323. Preliminary findings indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a candidate for further development in antimicrobial therapies .
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study focused on the antibacterial efficacy of thiophene-based compounds, including G856-4323. The research demonstrated significant inhibition of bacterial growth in both planktonic and biofilm states against Staphylococcus aureus and multi-drug resistant strains . -
Mechanistic Insights :
Another investigation utilized biophysical methods to explore the binding interactions between G856-4323 and its protein targets. Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the compound binds preferentially to hydrophobic regions of target proteins, leading to alterations in their activity .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Thiophene-Containing Antimicrobial Agents
The thiophen-2-yl group is a critical pharmacophore in antimicrobial agents. For instance:
- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones exhibit potent antibacterial activity against Gram-positive pathogens, with MIC values ranging from 0.25–4 µg/mL .
- 5-Nitrothiophene derivatives demonstrate efficacy against multidrug-resistant Staphylococcus aureus, highlighting the role of electron-withdrawing substituents (e.g., nitro groups) in enhancing activity .
In contrast, the benzenesulfonyl group in the target compound may confer distinct electronic and steric effects compared to bromo or nitro substituents. Sulfonyl groups typically improve aqueous solubility, which could enhance bioavailability relative to more lipophilic analogues .
Ethanediamide and Ethylenediamine Derivatives
Ethanediamide scaffolds are structurally related to ethylenediamine salts used in antibiotics. For example:
- Benzathine benzylpenicillin employs an N,N'-dibenzylethylenediamine salt to prolong drug release via reduced solubility .
- N-[2-(Diethylamino)ethyl]-2-phenylacetamide features a basic diethylaminoethyl group, which may enhance tissue penetration compared to the cyclohexyl group in the target compound .
Structural Analogues with Thiophen-2-yl Linkages
Crystallographic studies of 2-(thiophen-2-yl)-N-(4-{(E)-[2-(thiophen-2-yl)ethyl]iminomethyl}benzylidene)ethanamine reveal planar conformations that facilitate π-π stacking interactions, a feature that may enhance binding to aromatic enzyme pockets . The target compound’s benzenesulfonyl group could disrupt such stacking but introduce sulfone-mediated hydrogen bonding, altering target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
